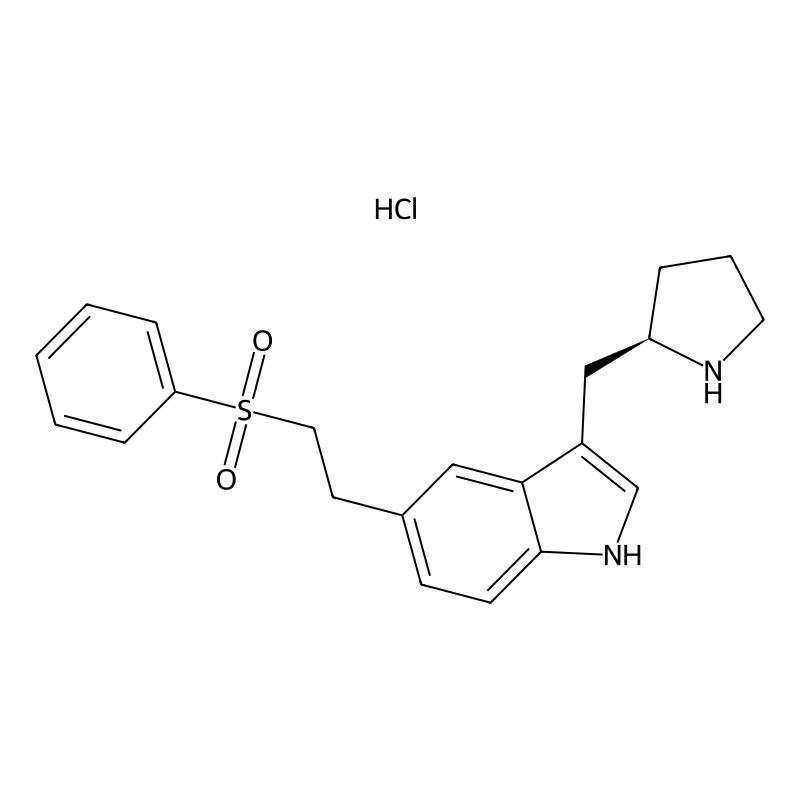N-Desmethyl Eletriptan Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
N-Desmethyl Eletriptan Hydrochloride is a derivative of Eletriptan, a medication belonging to the triptan class used for treating migraines []. While Eletriptan itself is the active pharmaceutical ingredient, N-Desmethyl Eletriptan Hydrochloride is a metabolite, a compound formed by the body's breakdown of Eletriptan [].
Metabolism Studies
Research on Eletriptan often involves studying its metabolism and identifying its metabolites. N-Desmethyl Eletriptan Hydrochloride is one such metabolite, and studies investigate its formation rate, excretion pathways, and potential pharmacological effects [].
In Vitro Studies
Some scientific research explores the potential biological activities of N-Desmethyl Eletriptan Hydrochloride in controlled laboratory settings. These studies might examine its interaction with specific receptors or enzymes to understand its possible mechanisms of action [].
Pharmacokinetic Studies
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial in drug development. Research might involve tracing N-Desmethyl Eletriptan Hydrochloride after Eletriptan administration to determine its concentration levels in blood or tissues at different time points [].
N-Desmethyl Eletriptan Hydrochloride is a chemical compound with the molecular formula C21H25ClN2O2S and a molecular weight of 404.95 g/mol. It is recognized as a metabolite of Eletriptan, a medication used primarily for the treatment of migraines. This compound is classified as a serotonin receptor agonist, specifically targeting the 5-HT_1B and 5-HT_1D receptors, which play significant roles in vasoconstriction and the modulation of neurotransmitter release in the brain .
The primary chemical reaction involving N-Desmethyl Eletriptan Hydrochloride is its formation from Eletriptan through metabolic processes in the human body. This transformation is predominantly facilitated by the cytochrome P450 enzyme CYP3A4, which catalyzes the demethylation process, resulting in the production of N-Desmethyl Eletriptan . The compound can also participate in various
N-Desmethyl Eletriptan Hydrochloride exhibits biological activity primarily as a serotonin receptor agonist. Its action on the 5-HT_1B and 5-HT_1D receptors contributes to its efficacy in alleviating migraine symptoms by promoting vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptide release . Studies have indicated that while it retains some pharmacological properties of its parent compound, its potency may vary, influencing its therapeutic applications.
The synthesis of N-Desmethyl Eletriptan Hydrochloride can be achieved through several methods:
- Metabolic Conversion: The most common method involves the metabolic conversion of Eletriptan via cytochrome P450 enzymes in human liver microsomes.
- Chemical Synthesis: Laboratory synthesis may involve demethylation reactions using reagents such as lithium aluminum hydride or other reducing agents under controlled conditions to produce N-Desmethyl Eletriptan from Eletriptan.
N-Desmethyl Eletriptan Hydrochloride is primarily utilized in research settings, particularly in pharmacokinetic studies to understand the metabolism of Eletriptan and its effects on migraine treatment. It may also serve as a reference standard in analytical chemistry for quality control purposes in pharmaceutical formulations containing Eletriptan . Additionally, its role in studying serotonin receptor interactions makes it valuable for neuropharmacological research.
Interaction studies involving N-Desmethyl Eletriptan Hydrochloride focus on its pharmacokinetic properties and potential drug interactions. As a metabolite of Eletriptan, it may exhibit interactions with other medications that are substrates or inhibitors of cytochrome P450 enzymes, particularly CYP3A4. Understanding these interactions is crucial for assessing safety profiles and optimizing therapeutic regimens for migraine patients .
Several compounds share structural and functional similarities with N-Desmethyl Eletriptan Hydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Eletriptan | Parent compound | Migraine treatment | Directly acts on serotonin receptors |
| Rizatriptan | Similar agonist | Migraine treatment | Faster onset of action |
| Sumatriptan | Similar agonist | Migraine treatment | First triptan developed |
| Almotriptan | Similar agonist | Migraine treatment | Longer half-life |
N-Desmethyl Eletriptan Hydrochloride is unique due to its status as a metabolite with distinct pharmacokinetic properties compared to its parent compound, which may influence its therapeutic efficacy and safety profile . Its specific interactions with serotonin receptors further differentiate it from other triptans.








